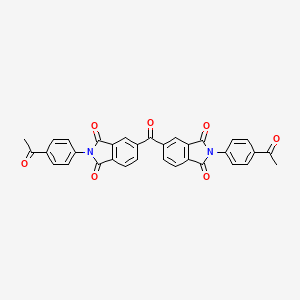![molecular formula C42H34N4 B11538933 N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound featuring a carbazole core structure. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic synthesis. The process begins with the preparation of the carbazole core, followed by the introduction of the ethyl group at the 9-position. Subsequent steps involve the formation of the Schiff base linkage through condensation reactions with appropriate aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the carbazole core.
Common Reagents and Conditions
Common reagents include oxidizing agents like water radical cations and reducing agents such as hydrogen gas in the presence of catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while reduction can lead to the formation of reduced carbazole derivatives.
Scientific Research Applications
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, it may bind to DNA or proteins, affecting their activity and leading to biological effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
Schiff Bases: Compounds with similar imine linkages.
Uniqueness
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its combination of a carbazole core with a Schiff base linkage, providing distinct electronic and structural properties that are valuable in various applications.
Properties
Molecular Formula |
C42H34N4 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[4-[4-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C42H34N4/c1-3-45-39-11-7-5-9-35(39)37-25-29(13-23-41(37)45)27-43-33-19-15-31(16-20-33)32-17-21-34(22-18-32)44-28-30-14-24-42-38(26-30)36-10-6-8-12-40(36)46(42)4-2/h5-28H,3-4H2,1-2H3 |
InChI Key |
QIFQNJJPXXELOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)

![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11538922.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538925.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11538937.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
